2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFKTKOMVGRVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and pharmacological properties.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a fluorophenyl group, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, in structure-activity relationship (SAR) studies, it was found that modifications to the phenyl group significantly influenced the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecium.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecium |
|---|---|---|
| Compound A | 1 | 2 |
| Compound B | >64 | >64 |
| This compound | TBD | TBD |
The specific minimum inhibitory concentration (MIC) values for this compound are still under investigation, but preliminary data suggest potential efficacy.
Anticancer Activity
The anticancer properties of this compound were evaluated in various cancer cell lines. In vitro studies revealed that it could inhibit cell viability in colorectal adenocarcinoma (Caco-2 cells), suggesting a selective action against certain cancer types.
Case Study: Caco-2 Cell Line
In a controlled study, cells were treated with varying concentrations of the compound:
- Concentration : 100 µM
- Viability Reduction : 39.8% compared to untreated controls (p < 0.001)
This indicates a significant anticancer effect, particularly in Caco-2 cells compared to A549 human pulmonary adenocarcinoma cells, which showed no significant activity.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | Treatment Concentration (µM) | Viability (%) | p-value |
|---|---|---|---|
| Caco-2 | 100 | 39.8 | <0.001 |
| A549 | 100 | 101.5 | N/A |
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in treating infections and certain cancers. The presence of the fluorine atom is believed to enhance lipophilicity and thus improve cellular uptake.
Comparison with Similar Compounds
(a) 2-[(4-Fluorophenyl)sulfanyl]propanoic Acid
- Structure : Lacks the carbamoylmethyl group present in the target compound, featuring a direct sulfanyl linkage to the 4-fluorophenyl ring.
- Properties : The absence of the carbamoyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound. Its InChIKey (DCGVRKXPYLZLIS-UHFFFAOYSA-N) and CAS number (155059-10-2) are documented .
(b) 2-[(4-Methylphenyl)thio]propanoic Acid
- Structure : Substitutes the 4-fluorophenyl group with a 4-methylphenyl moiety.
- Properties : The methyl group is electron-donating, increasing the electron density of the aromatic ring. This may enhance lipophilicity and alter metabolic stability compared to the fluorine-substituted analogue .
Functional Group Modifications
(a) 3-[(4-Fluorophenyl)carbamoyl]propanoic Acid
- Structure: Replaces the sulfanyl group with a carbamoyl (-NH-C(=O)-) linkage directly attached to the propanoic acid chain.
- The compound’s pKa (acid dissociation constant) is likely lower due to the electron-withdrawing carbamoyl group, enhancing acidity .
(b) 2-(4-Sulfamoylphenyl)propanoic Acid
- Structure : Features a sulfamoyl (-SO2-NH2) group on the phenyl ring instead of a carbamoyl-methyl-sulfanyl chain.
- Its SMILES string (CC(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O) and InChIKey (GTNIHNXJMUVRBM-UHFFFAOYSA-N) are available .
Chain-Length and Backbone Analogues
(a) 2-Benzamido Acetic Acid 2-Cyclohexyl Carboxamide (2BA2C)
- Structure : Shares a carboxamide backbone but lacks the sulfanyl group and fluorophenyl substituent.
- Properties : In vitro studies suggest carboxamide derivatives like 2BA2C exhibit varied binding affinities to enzymes, highlighting the importance of the sulfanyl group in the target compound for specific interactions .
(b) 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}propanoic Acid (2CMPA)
- Structure : Incorporates a benzoyl-carbamoyl moiety instead of the sulfanyl-carbamoylmethyl group.
- Properties : The aromatic benzoyl group may enhance π-π stacking interactions in biological systems, a feature absent in the target compound .
Research Implications
- Metabolic Pathways: The sulfanyl group in the target compound may undergo oxidation to sulfoxide or sulfone metabolites, analogous to metabolites identified in (e.g., methylsulfanyl-containing amino acids) .
- Drug Design : The combination of sulfanyl and carbamoyl groups offers a balance of lipophilicity and polar interactions, making it a versatile scaffold for optimizing pharmacokinetic properties.
- Unanswered Questions: Limited in vitro or in vivo data in the provided evidence necessitates further studies on the target compound’s bioavailability and target selectivity.
Q & A
Q. How to design stability studies for the compound under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
